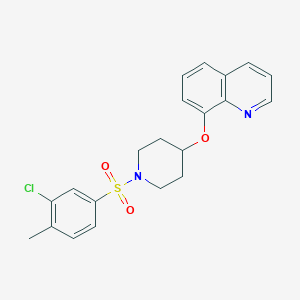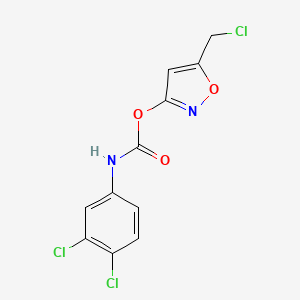
5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a carbamate derivative, which are often used in the production of pesticides and herbicides . Carbamates are known to target systems or enzymes in pests which may be similar or even the same present in other non-target organisms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates can be synthesized through various methods. For instance, one study discusses the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .Scientific Research Applications
Antitumor Applications
- Antitumor Activity : Research indicates the potential of isoxazole derivatives, closely related to the compound , in antitumor applications. For example, a study by Stevens et al. (1984) discussed the synthesis of imidazotetrazines with curative activity against L-1210 and P388 leukemia, highlighting the potential of such compounds in cancer treatment.
Isoxazole Chemistry
- Tautomerism in Isoxazoles : Isoxazole chemistry, particularly the tautomerism of heteroaromatic compounds with five-membered rings, was studied by Boulton & Katritzky (1961). Their work provides insight into the properties and behaviors of isoxazole derivatives.
Agricultural Applications
- Fungicide Carrier Systems : The use of isoxazole derivatives in agriculture was explored by Campos et al. (2015) who investigated solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides. This research highlights the role of such compounds in enhancing the effectiveness and reducing the environmental impact of agricultural chemicals.
Immunological Activity
- Immunological Activity : A study by Jezierska et al. (2003) on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound similar to the one , showed promising immunological activity. Such findings suggest potential applications in immunotherapy or vaccine development.
Antimicrobial and Antitubercular Activity
- Antimicrobial Properties : Research on isoxazole clubbed oxadiazole derivatives indicates potential antimicrobial and antitubercular properties. Shingare et al. (2018) synthesized and evaluated a series of these derivatives, finding good activity against several bacterial strains, including E. coli and S. aureus.
Synthesis and Structural Analysis
- Synthesis and Structural Studies : Potkin et al. (2014) and Van der Peet et al. (2013) conducted synthesis and structural studies of isoxazole derivatives, contributing to a deeper understanding of their chemical properties and potential applications.
Analytical Chemistry
- Chromatographic Applications : The use of phenylcarbamates of amylose, closely related to the compound , for chromatographic separation was studied by Chankvetadze et al. (1995). This suggests potential utility in analytical methods, particularly in chiral separations.
properties
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O3/c12-5-7-4-10(16-19-7)18-11(17)15-6-1-2-8(13)9(14)3-6/h1-4H,5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIGFTYWPTQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OC2=NOC(=C2)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

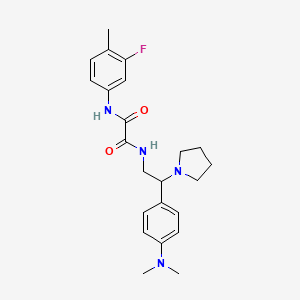
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)
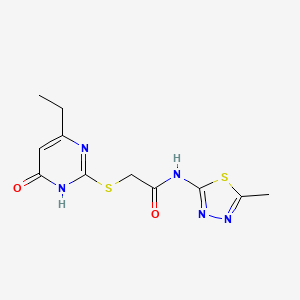
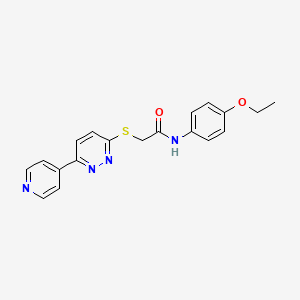
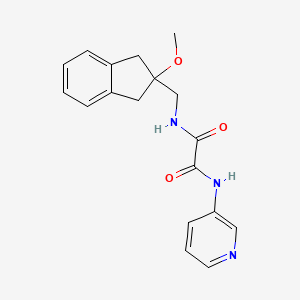
![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
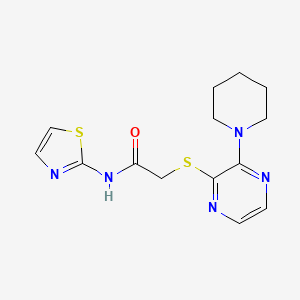
![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2864489.png)
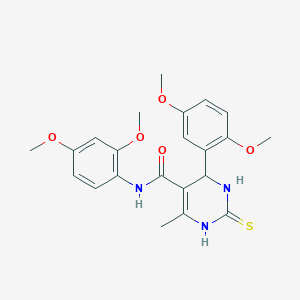
![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)
![2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2864500.png)
